molecular formula C15H14N2 B1214146 5-(1-naphthalen-1-ylethyl)-1H-imidazole CAS No. 137967-87-4

5-(1-naphthalen-1-ylethyl)-1H-imidazole

Cat. No.: B1214146
CAS No.: 137967-87-4
M. Wt: 222.28 g/mol
InChI Key: DZSQSLQSMKNVBV-UHFFFAOYSA-N
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Description

4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the naphthalene moiety in this compound adds to its structural complexity and potential for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the condensation of 1-acetyl naphthalene with imidazole in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 2-[(S)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

Comparison: 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole is unique due to its imidazole ring structure combined with the naphthalene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The presence of the imidazole ring allows for interactions with biological targets, while the naphthalene moiety enhances its stability and lipophilicity .

Properties

CAS No.

137967-87-4

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-(1-naphthalen-1-ylethyl)-1H-imidazole

InChI

InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17)

InChI Key

DZSQSLQSMKNVBV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3

Synonyms

4-(1-(1-naphthyl)ethyl)imidazole
4-(1-(1-naphthyl)ethyl)imidazole hydrochloride
4-NEMD
naphthylmedetomidine

Origin of Product

United States

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